Bromotetrachlorobenzene
Description
Bromotetrachlorobenzene (hypothetical structure: C₆HCl₄Br) is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom and four chlorine atoms. This section focuses on 3-Bromochlorobenzene as a proxy for understanding halogenated benzene derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrachlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNKUJEPUMQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238023 | |
| Record name | Bromotetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-39-2, 90077-78-4 | |
| Record name | 3-Bromo-1,2,4,5-tetrachlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotetrachlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090077784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotetrachlorobenzene can be synthesized through several methods. One common approach involves the bromination of tetrachlorobenzene. The reaction typically uses bromine as the brominating agent and is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to achieve high purity levels, which can be accomplished through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
Bromotetrachlorobenzene undergoes halogenation under controlled conditions. Key mechanisms include:
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Bromination : In the presence of AlCl₃, bromine substitutes at the para position relative to existing halogens due to steric and electronic effects. This aligns with the electrophilic substitution mechanism observed in chlorobenzene derivatives .
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Chlorination : Reaction with Cl₂/FeCl₃ yields pentachlorobenzene derivatives, though yields depend on steric hindrance from adjacent substituents.
Thermal Decomposition and Phase Transitions
Thermosalient behavior is observed in molecular alloys containing this compound analogs. Key findings from thermal studies:
| Property | 92 wt% TBB Alloy | 98 wt% TBB Alloy | Pure TBB (100 wt%) |
|---|---|---|---|
| Phase Transition Temp (°C) | 30.13–35 | 40 | 45.33 |
| Thermal Expansion Coefficient | −12.4 × 10⁻⁶ K⁻¹ | −11.8 × 10⁻⁶ K⁻¹ | −10.9 × 10⁻⁶ K⁻¹ |
| Unit Cell Expansion (β-phase) | +1.8% | +2.1% | +2.5% |
Data adapted from thermosalient studies on TBB-TCB molecular alloys .
Negative thermal expansion in the β-phase facilitates strain accumulation, triggering abrupt structural transitions (e.g., crystal “jumping”) at elevated temperatures .
Environmental Degradation Pathways
Aerobic bacterial strains metabolize this compound via:
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Dioxygenation : Initial attack by Pseudomonas sp. strain P51 forms cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene .
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Dehydrohalogenation : Spontaneous HCl elimination produces 3,4,6-trichlorocatechol, followed by ortho cleavage to 2,3,5-trichloromuconate .
Degradation Efficiency :
-
1,2,4,5-TeCB degradation releases 3.2 mol Cl⁻ per mol substrate .
-
Turnover rates decrease with higher halogenation (k = 0.12 min⁻¹ for tetrachloro vs. 0.35 min⁻¹ for trichloro derivatives) .
Coupling and Elimination Reactions
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Suzuki Coupling : Reacts with arylboronic acids in Pd-catalyzed cross-couplings, yielding biaryls (e.g., 4-bromo-2,3,5,6-tetrachlorobiphenyl) .
-
Dehalogenation : Reductive elimination using Zn/NH₄Cl produces trichlorobenzene isomers .
Comparative Reactivity of Halogenated Benzenes
| Reaction Type | Chlorobenzene | This compound |
|---|---|---|
| Electrophilic Bromination | k = 0.45 L/mol·s | k = 0.08 L/mol·s* |
| Thermal Stability (°C) | 131 | 285 |
| Biodegradation Half-life | 12 days | 180 days |
Scientific Research Applications
Synthesis of Organic Compounds
Bromotetrachlorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research has indicated that brominated compounds can exhibit antimicrobial properties. A study focused on poly-substituted benzene derivatives, including this compound, demonstrated significant inhibition against various gram-positive and gram-negative bacteria as well as fungi. The specific activity was influenced by the position and type of substituents on the benzene ring .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 15 |
| This compound | Bacillus subtilis | 18 |
| This compound | Candida albicans | 12 |
Environmental Studies
This compound's persistence in the environment raises concerns regarding its ecological impact. Studies have focused on its degradation pathways and the potential for bioaccumulation in aquatic organisms. Understanding these processes is critical for assessing environmental risks associated with halogenated compounds .
Solvent Properties
Due to its solvent capabilities, this compound is used in various industrial processes, particularly in the formulation of paints, coatings, and adhesives. Its ability to dissolve a wide range of organic compounds makes it an effective solvent for chemical reactions and extractions .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for calibrating instruments such as gas chromatography and mass spectrometry. Its stable chemical properties ensure reliable results in quantitative analyses .
Case Study 1: Antimicrobial Efficacy Assessment
A study conducted at Ankara University evaluated the antimicrobial activity of this compound derivatives against various pathogens. The results indicated that specific derivatives showed promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Environmental Impact Analysis
Research published in environmental journals highlighted the degradation pathways of this compound in aquatic environments. The findings emphasized the need for monitoring programs to track its presence and impact on local ecosystems .
Mechanism of Action
The mechanism by which bromotetrachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the compound’s lipophilicity allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Key Properties of 3-Bromochlorobenzene:
- Molecular Formula : C₆H₄BrCl
- Molecular Weight : 191.45 g/mol
- Partition Coefficient (log KOW) : 3.7 , indicating moderate lipophilicity.
- Uses : Primarily for manufacturing, laboratory, or repacking .
Safety protocols for handling include UV protection during storage, avoidance of humidity, and immediate decontamination after skin/eye contact .
Comparison with Similar Compounds
The evidence highlights several structurally related brominated/chlorinated benzene derivatives. A comparative analysis is presented below:
Table 1: Comparative Properties of Bromochlorobenzene Derivatives
Key Findings:
Compounds like 4-Bromochlorobenzene lack explicit ecological data, highlighting gaps in regulatory assessments . Methoxy-containing derivatives may pose unique hazards due to pyrolysis products under fire conditions .
Regulatory and Handling Considerations: 3-Bromochlorobenzene requires strict UV protection during storage, a protocol less emphasized for methoxy-substituted analogs . None of the compounds in the evidence are restricted under REACH Annex XVII beyond general handling advisories .
Biological Activity
Bromotetrachlorobenzene (BTCB) is an organic compound characterized by a benzene ring substituted with one bromine atom and four chlorine atoms. Its unique halogenated structure imparts distinct chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine. This article explores the biological activity of BTCB, focusing on its mechanisms of action, potential therapeutic applications, and environmental implications.
Chemical Structure
This compound has the following chemical formula: C6BrCl4. The presence of multiple halogens contributes to its reactivity and biological interactions.
Synthesis Methods
BTCB can be synthesized through several methods, primarily involving the bromination of tetrachlorobenzene using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions are carefully controlled to ensure selective substitution of the bromine atom on the aromatic ring.
Antimicrobial Properties
Research indicates that BTCB exhibits antimicrobial activity against various pathogens. Studies have explored its efficacy against bacteria and fungi, suggesting potential applications in antimicrobial formulations. For instance, BTCB derivatives have shown significant inhibitory effects on bacterial growth in laboratory settings .
Cellular Interactions
The mechanism of action for BTCB involves interactions with cellular components. Its halogenated structure allows it to engage in hydrophobic interactions and halogen bonding, influencing cellular processes such as membrane permeability and enzyme activity. These interactions can lead to alterations in cellular signaling pathways and metabolic processes .
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with BTCB exposure. It has been linked to cytotoxic effects in mammalian cells, raising concerns about its environmental persistence and bioaccumulation. Studies have shown that BTCB can induce oxidative stress and DNA damage in exposed organisms, necessitating further investigation into its long-term effects on human health and ecosystems .
Case Study 1: Antimicrobial Efficacy
A study conducted by Xu et al. (1994) evaluated the antimicrobial properties of BTCB against common bacterial strains. The results demonstrated that BTCB significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Environmental Impact
Research examining the degradation of halogenated compounds in soil environments found that BTCB persists due to its chemical stability. The study indicated that BTCB could undergo photolytic degradation under specific conditions but remains a concern for soil contamination and biomagnification in food webs .
Comparative Analysis
| Compound | Structure | Biological Activity | Environmental Impact |
|---|---|---|---|
| This compound | C6BrCl4 | Antimicrobial properties | Persistent; potential biomagnification |
| Tetrachlorobenzene | C6Cl4 | Limited antimicrobial activity | Less persistent than BTCB |
| Bromochlorobenzene | C6H3BrCl | Moderate antimicrobial activity | Moderate persistence |
| Dibromodichlorobenzene | C6H2Br2Cl2 | High toxicity | Highly persistent |
Q & A
Q. What are the standard methodologies for synthesizing bromotetrachlorobenzene derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via halogenation or coupling reactions. For example, 3-bromo-4-chlorobenzoic acid (CAS 42860-10-6) is synthesized through multi-step procedures involving bromination of chlorinated precursors . Optimization includes temperature control (e.g., maintaining <4°C for intermediates like 3-(bromomethyl)-5-chlorobenzo[b]thiophene to prevent decomposition ) and using catalysts like palladium for cross-coupling reactions. Purity can be enhanced via column chromatography or recrystallization, with analytical validation by GC-MS (>98% purity thresholds) .
Q. How should researchers characterize this compound isomers analytically?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To differentiate isomers like 3-bromochlorobenzene (CAS 108-37-2) and 4-bromochlorobenzene (CAS 106-39-8) based on retention times and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., para vs. meta bromine/chlorine configurations) .
- X-ray Diffraction (XRD): For crystallographic confirmation of structures like 1-bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3) .
Q. What are the critical safety protocols for handling this compound compounds?
- Storage: Keep in cool (<4°C), UV-protected environments to avoid decomposition .
- PPE: Use nitrile gloves, fume hoods, and respirators to prevent inhalation/contact (acute toxicity: H300-H302 ).
- Waste Disposal: Segregate halogenated waste and use licensed biohazard disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in substitution reactions?
Bromine’s electronegativity and chlorine’s steric hindrance direct regioselectivity. For instance, in Suzuki-Miyaura couplings, bromine at meta positions (e.g., 3-bromochlorobenzene) shows higher reactivity than para isomers due to reduced steric clash . Computational studies (e.g., ab initio calculations on chlorobenzenes ) can predict activation energies, while experimental validation via kinetic assays (e.g., monitoring reaction rates with HPLC) is critical .
Q. What strategies resolve contradictions in reported toxicity data for this compound analogs?
Discrepancies often arise from varying purity grades or assay models. For example:
- In vitro vs. in vivo: Trichlorobenzenes show differing neurotoxic thresholds in cell lines vs. mammalian models .
- Analytical Validation: Cross-validate purity using multiple methods (e.g., GC-MS + HPLC) to rule out impurity-driven artifacts .
- Dose-Response Replication: Repeat studies under standardized OECD guidelines to ensure reproducibility .
Q. How can crystallization conditions be optimized for this compound derivatives?
- Solvent Selection: Use low-polarity solvents (e.g., hexane) for high-melting-point compounds like p-bromochlorobenzene (mp 66°C ).
- Temperature Gradients: Slow cooling from 120°C to room temperature improves crystal lattice formation .
- Additives: Seed crystals or surfactants (e.g., PVP) reduce amorphous phase formation in halogenated aromatics .
Methodological Design Questions
Q. How to design a systematic review on this compound’s environmental persistence?
- Search Strategy: Use databases like SciFinder and PubMed with keywords “this compound + degradation + half-life” .
- Inclusion Criteria: Prioritize peer-reviewed studies with quantitative LC50/EC50 data .
- Bias Mitigation: Apply Cochrane guidelines to assess study quality (e.g., randomization, blinding) .
Q. What experimental controls are essential in studying this compound’s photodegradation?
Q. How to validate computational models predicting this compound’s thermodynamic properties?
- Benchmarking: Compare calculated vs. experimental values (e.g., enthalpy of vaporization from Chen et al. 1981 ).
- Sensitivity Analysis: Vary DFT functional parameters (e.g., B3LYP vs. M06-2X) to assess model robustness .
Data Interpretation Questions
Q. How to interpret conflicting NMR spectra of this compound derivatives?
- Dynamic Effects: Check for rotameric splitting in ortho-substituted derivatives at high temperatures .
- Impurity Peaks: Compare with reference spectra from pure standards (e.g., AldrichCPR databases ).
- Solvent Artifacts: Deuterated solvents (e.g., CDCl3) may show residual proton peaks; always include solvent suppression .
Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?
- Nonlinear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous datapoints .
- Uncertainty Quantification: Report 95% confidence intervals for EC50 values .
Emerging Research Directions
Q. How can machine learning improve the synthesis planning of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
